n-((3-(4-Fluorophenyl)-1h-pyrazol-4-yl)methyl)ethanamine
Description
N-((3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methyl)ethanamine is a pyrazole-based compound featuring a 4-fluorophenyl substituent at the pyrazole ring’s 3-position and an ethylamine group attached via a methylene bridge at the 4-position. The fluorine atom enhances electronegativity and bioavailability, while the ethylamine moiety contributes to interactions with biological targets such as neurotransmitter receptors or enzymes . This compound is structurally related to several pharmacologically active pyrazole derivatives, which are often explored for their antiproliferative, antimicrobial, and receptor-modulating properties .
Properties
Molecular Formula |
C12H14FN3 |
|---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]ethanamine |
InChI |
InChI=1S/C12H14FN3/c1-2-14-7-10-8-15-16-12(10)9-3-5-11(13)6-4-9/h3-6,8,14H,2,7H2,1H3,(H,15,16) |
InChI Key |
ISKKBQDGKPBWPF-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=C(NN=C1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methyl)ethanamine typically involves the formation of the pyrazole ring followed by the introduction of the fluorophenyl group. One common method is the condensation of 4-fluorophenylhydrazine with an appropriate diketone to form the pyrazole ring. This intermediate can then be reacted with an appropriate alkylating agent to introduce the ethanamine group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-((3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-((3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methyl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-((3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methyl)ethanamine involves its interaction with specific molecular targets. The fluorophenyl group can enhance its binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects :
- Fluorine : The 4-fluorophenyl group enhances binding to hydrophobic pockets in proteins and improves metabolic stability .
- Ethylamine vs. Methanamine : Ethylamine’s longer chain in the target compound may improve receptor interactions compared to methanamine analogs but reduces aqueous solubility .
- N1 Substitution : Compounds with phenyl or methyl groups at the pyrazole N1 (e.g., 3g) exhibit altered conformational flexibility, impacting target selectivity .
Biological Activity Trends :
- Ethylamine-containing derivatives (e.g., SI80) show higher selectivity for kinase targets due to optimized steric and electronic interactions .
- Fluorine-free analogs (e.g., 4-Fluorobenzylamine) lack the enhanced bioavailability seen in fluorinated derivatives .
Research Findings and Data
Table 2: Experimental Data for Key Compounds
Pharmacological Insights:
- The target compound’s ethylamine group may mimic endogenous neurotransmitters, making it a candidate for neurological disorder therapeutics .
Biological Activity
N-((3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methyl)ethanamine is a synthetic compound featuring a pyrazole moiety, which has gained attention due to its potential biological activities, particularly in oncology and pharmacology. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound's structure consists of a 4-fluorophenyl group attached to a pyrazole ring, which is further linked to an ethanamine chain. The synthesis typically involves the preparation of the pyrazole intermediate followed by its reaction with an appropriate ethanamine derivative under controlled conditions.
Common Synthetic Route:
- Preparation of Pyrazole : Reacting 4-fluorobenzaldehyde with hydrazine hydrate.
- Formation of Final Compound : The pyrazole is then reacted with ethanamine in the presence of catalysts like palladium on carbon.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The fluorine atom in the phenyl ring enhances the compound's lipophilicity and binding affinity, potentially leading to increased efficacy in biological systems.
Anticancer Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study on related compounds indicated that certain 3-(4-fluorophenyl)-1H-pyrazole derivatives showed potent activity against prostate cancer cell lines (LNCaP and PC-3), with some compounds achieving IC50 values as low as 18 μmol/L .
| Compound | Cell Line | IC50 (μmol/L) | PSA Downregulation (%) |
|---|---|---|---|
| 10e | LNCaP | 18 | 46 |
| T3 | LNCaP | Not specified | Not specified |
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects have been explored through various assays demonstrating its ability to inhibit pro-inflammatory cytokines. This suggests that this compound could serve as a lead compound for developing anti-inflammatory drugs.
Case Studies
- Prostate Cancer Study : A novel series of pyrazole derivatives were synthesized and evaluated for their antiproliferative activity against prostate cancer cell lines. The study highlighted the significant role of the fluorinated phenyl group in enhancing biological activity .
- BRAF Inhibition : Pyrazole derivatives have been investigated for their ability to inhibit BRAF(V600E), a common mutation in melanoma. Compounds showed promising results in inhibiting this target, suggesting potential applications in melanoma treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
